molecular formula C20H18Cl2N2OS2 B12197633 2-({5-[(2,5-dichlorophenyl)methyl]-4-methyl-1,3-thiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide

2-({5-[(2,5-dichlorophenyl)methyl]-4-methyl-1,3-thiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide

Cat. No.: B12197633
M. Wt: 437.4 g/mol
InChI Key: TVPIEUXKVYDNFM-UHFFFAOYSA-N
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Description

2-({5-[(2,5-dichlorophenyl)methyl]-4-methyl-1,3-thiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a complex organic compound that features a thiazole ring, a dichlorophenyl group, and a sulfanyl-acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(2,5-dichlorophenyl)methyl]-4-methyl-1,3-thiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide typically involves multiple steps. One common approach starts with the preparation of the thiazole ring, which can be synthesized using a one-pot multicomponent method involving 2-amino-4-methyl-5-acetylthiazole, thiosemicarbazide, and phenacyl bromide . The dichlorophenyl group is then introduced through a nucleophilic substitution reaction. Finally, the sulfanyl-acetamide linkage is formed by reacting the intermediate with 4-methylphenyl acetamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages such as improved reaction efficiency, higher yields, and better control over reaction conditions . These systems allow for precise control of temperature, residence time, and reagent flow rates, making them suitable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-({5-[(2,5-dichlorophenyl)methyl]-4-methyl-1,3-thiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the dichlorophenyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-({5-[(2,5-dichlorophenyl)methyl]-4-methyl-1,3-thiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({5-[(2,5-dichlorophenyl)methyl]-4-methyl-1,3-thiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring and dichlorophenyl group are known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({5-[(2,5-dichlorophenyl)methyl]-4-methyl-1,3-thiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H18Cl2N2OS2

Molecular Weight

437.4 g/mol

IUPAC Name

2-[[5-[(2,5-dichlorophenyl)methyl]-4-methyl-1,3-thiazol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C20H18Cl2N2OS2/c1-12-3-6-16(7-4-12)24-19(25)11-26-20-23-13(2)18(27-20)10-14-9-15(21)5-8-17(14)22/h3-9H,10-11H2,1-2H3,(H,24,25)

InChI Key

TVPIEUXKVYDNFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(S2)CC3=C(C=CC(=C3)Cl)Cl)C

Origin of Product

United States

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